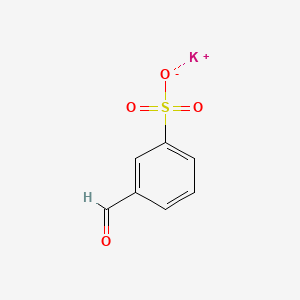![molecular formula C8H11N3O2 B13802369 (3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione CAS No. 72995-81-4](/img/structure/B13802369.png)
(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione,3-(1-aziridinylmethyl)-6-methylene-,®-(9CI) is a synthetic organic compound that belongs to the class of piperazinediones These compounds are characterized by a piperazine ring with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,3-(1-aziridinylmethyl)-6-methylene-,®-(9CI) typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.
Introduction of the Aziridinylmethyl Group: This step may involve the reaction of the piperazinedione intermediate with aziridine in the presence of a suitable catalyst.
Addition of the Methylene Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Piperazinedione,3-(1-aziridinylmethyl)-6-methylene-,®-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperazinedione derivatives.
Substitution: The aziridinylmethyl and methylene groups can participate in substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione,3-(1-aziridinylmethyl)-6-methylene-,®-(9CI) would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2,5-Piperazinedione: Basic structure without additional functional groups.
3-(Aziridinylmethyl)-2,5-Piperazinedione: Lacks the methylene group.
6-Methylene-2,5-Piperazinedione: Lacks the aziridinylmethyl group.
Properties
CAS No. |
72995-81-4 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(3R)-3-(aziridin-1-ylmethyl)-6-methylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C8H11N3O2/c1-5-7(12)10-6(8(13)9-5)4-11-2-3-11/h6H,1-4H2,(H,9,13)(H,10,12)/t6-/m1/s1 |
InChI Key |
DASYOBYZSFHRHS-ZCFIWIBFSA-N |
Isomeric SMILES |
C=C1C(=O)N[C@@H](C(=O)N1)CN2CC2 |
Canonical SMILES |
C=C1C(=O)NC(C(=O)N1)CN2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


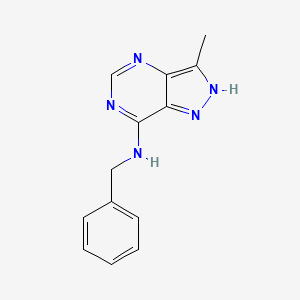
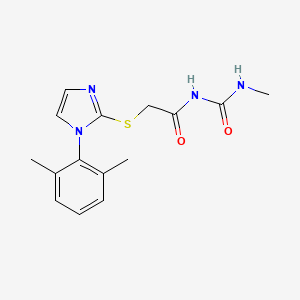
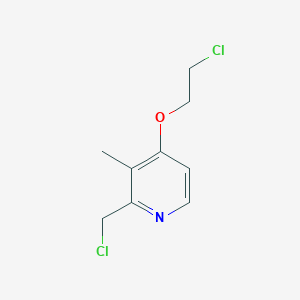
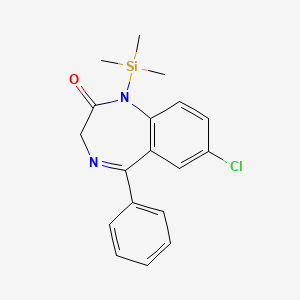
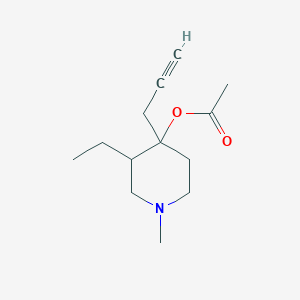
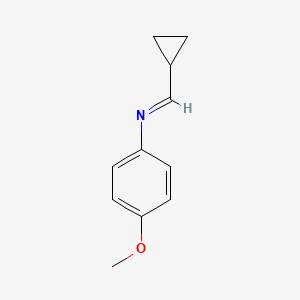
![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
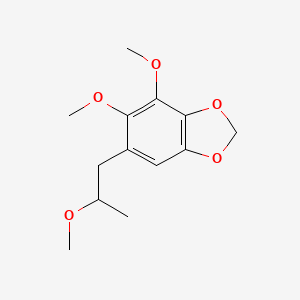
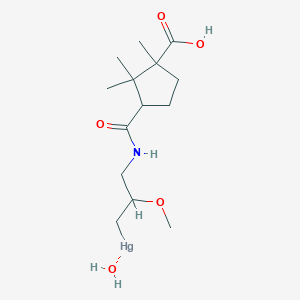
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)
